flavonoïdes 3'-O-méthylés

3′-O-Methylated Flavonoids are a class of natural products widely found in plants and have attracted significant interest due to their diverse biological activities. These compounds feature a 3′-O-methylation group attached to the B-ring of the flavonoid nucleus, which can significantly alter their chemical properties and bioactivity compared to non-methylated analogs. The methylation modification often confers enhanced stability against metabolic degradation by enzymes in the body, thereby potentially improving the pharmacokinetic profile of these compounds. They exhibit a range of biological activities including antioxidant, anti-inflammatory, anticancer, and antiviral properties. These flavonoids are studied for their potential applications in pharmaceuticals, nutraceuticals, and functional foods. Their structural diversity allows for the development of new therapeutic agents targeting various diseases.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

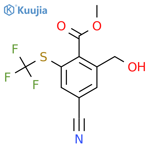

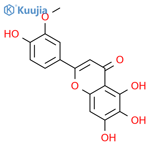

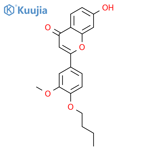

|

Aegicin; (7''R*,8''S*)-form, 3''-Methoxy, 9''-Ac | 629646-32-8 | C29H28O12 |

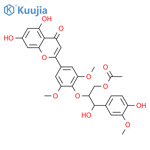

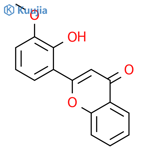

|

Tricin | 520-32-1 | C17H14O7 |

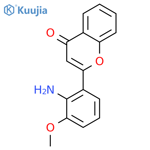

|

PD98059 | 167869-21-8 | C16H13NO3 |

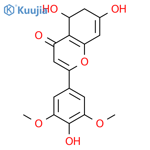

|

4H-1-Benzopyran-4-one,5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | 23494-48-6 | C16H12O7 |

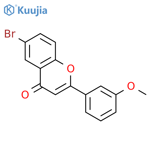

|

4H-1-Benzopyran-4-one, 6-bromo-2-(3-methoxyphenyl)- | 88952-78-7 | C16H11BrO3 |

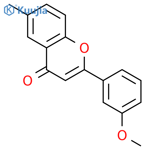

|

4H-1-Benzopyran-4-one, 2-(3-methoxyphenyl)-6-methyl- | 88952-72-1 | C17H14O3 |

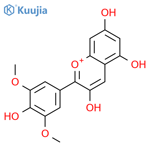

|

1-Benzopyrylium,3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)- | 10463-84-0 | C17H15O7 |

|

4H-1-Benzopyran-4-one, 2-(4-butoxy-3-methoxyphenyl)-7-hydroxy- | 631922-05-9 | C20H20O5 |

|

4H-1-BENZOPYRAN-4-ONE, 2-(2-HYDROXY-3-METHOXYPHENYL)- | 2570-32-3 | C16H12O4 |

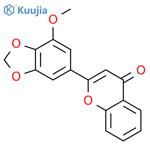

|

4H-1-BENZOPYRAN-4-ONE, 2-(7-METHOXY-1,3-BENZODIOXOL-5-YL)- | 857859-77-9 | C17H12O5 |

Littérature connexe

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

Fournisseurs recommandés

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés